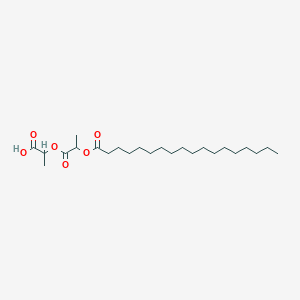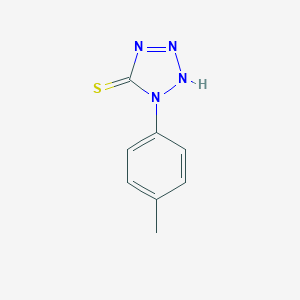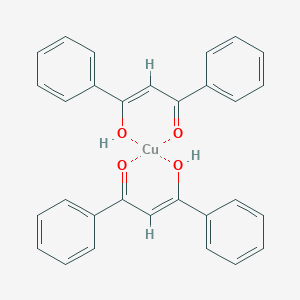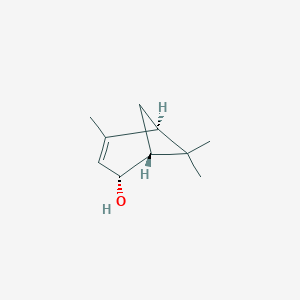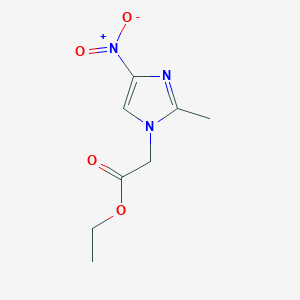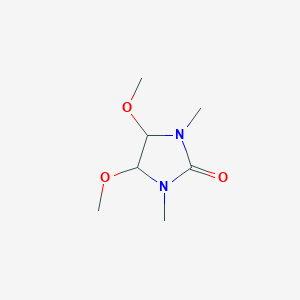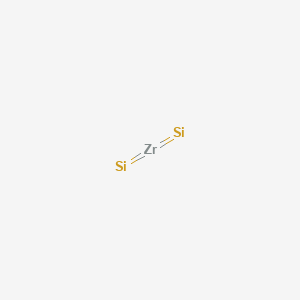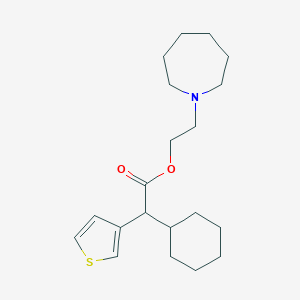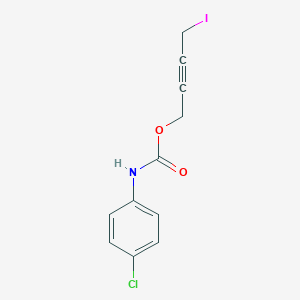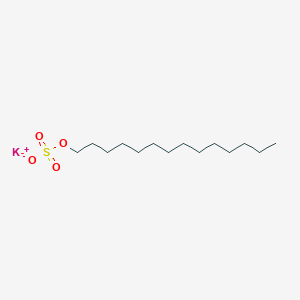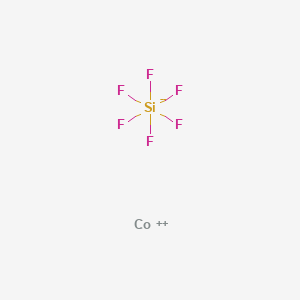
Indium Oxine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indium oxine is a chemical compound that has been widely used in scientific research due to its unique properties. It is a fluorescent dye that is used for cell labeling and tracking, as well as for the detection of lymphatic vessels and sentinel lymph nodes.
Applications De Recherche Scientifique
Platelet Kinetics Studies : Indium-III, when complexed with oxine, has been utilized as a radioactive platelet label for thrombus imaging and platelet turnover studies. The combination of Indium-III and oxine offers advantages such as reduced blood requirements, higher labeling efficiency, and the ability to perform external imaging of platelet distribution in vivo (Heaton et al., 1979).
Lymphocyte Labeling and Function Study : Indium 111 oxine is used to label peripheral lymphocytes for studying cell kinetics. It has been observed that the concentration of Indium 111 oxine affects lymphocyte surface phenotype and antibody-dependent cellular cytotoxicity, indicating its role in immunological research (Signore et al., 1983).
Analytical Chemistry Applications : The extraction of indium from solutions using oxine has been studied, highlighting its application in the field of analytical chemistry. This includes the investigation of effects like pH value, oxine concentration, and temperature on the extraction process (Schweitzer & Coe, 1961).
Molecular Structure Analysis : Indium oxine’s molecular structure has been determined through X-ray crystallography, which is significant for its radiopharmaceutical use, such as in blood product labeling. This research aids in understanding the compound's interactions and stability in various environments (Green & Huffman, 1988).
Endothelial Cell Kinetics : Indium 111 oxine is used for labeling endothelial cells in studies related to bioprosthetic flow surfaces. Research into the retention of the radioisotope within cells and its adherence to surfaces has implications for cardiovascular and biomaterial studies (Patterson et al., 1989).
Polarographic Determination in Chemistry : The use of indium oxinate for the polarographic determination of indium after liquid-liquid extraction into molten naphthalene showcases its application in more advanced chemical analysis methods (Fujinaga & Puri, 1975).
Subcellular Localization Studies : Indium-111 in indium-111-labeled platelets has been employed to demonstrate its subcellular localization, aiding in understanding platelet function and kinetics at a cellular level (Hudson et al., 1981).
Influence on Lymphocyte Function : The comparison of indium oxine and indium-tropolone complexes on the function of isolated human lymphocytes has been studied. This research helps in understanding the effects of these substances on specific lymphocyte functions, relevant in immunology (Signore et al., 1985).
Propriétés
Numéro CAS |
14514-42-2 |
|---|---|
Nom du produit |
Indium Oxine |
Formule moléculaire |
C27H18InN3O3 |
Poids moléculaire |
547.3 g/mol |
Nom IUPAC |
indium(3+);quinolin-8-olate |
InChI |
InChI=1S/3C9H7NO.In/c3*11-8-5-1-3-7-4-2-6-10-9(7)8;/h3*1-6,11H;/q;;;+3/p-3 |
Clé InChI |
AEGSYIKLTCZUEZ-UHFFFAOYSA-K |
SMILES isomérique |
C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[In+3] |
SMILES |
C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[In+3] |
SMILES canonique |
C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[In+3] |
Autres numéros CAS |
14514-42-2 |
Synonymes |
(111In)oxinate(3) 111In-oxine indium oxinate indium oxine indium oxine sulfate, 111In-labeled cpd indium oxine, 111In-labeled cpd indium oxine, 113In-labeled cpd indium oxine, 133In-labeled cpd indium-111-oxine indium-111-oxine sulfate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



